5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 89346-29-2
VCID: VC17299692
InChI: InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3
SMILES:
Molecular Formula: C15H11BrN2O2
Molecular Weight: 331.16 g/mol

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole

CAS No.: 89346-29-2

Cat. No.: VC17299692

Molecular Formula: C15H11BrN2O2

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole - 89346-29-2

Specification

CAS No. 89346-29-2
Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
IUPAC Name 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
Standard InChI InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3
Standard InChI Key MIVVMVRBIPCZPH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Properties

The indole scaffold of 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole is substituted at the 3-position with a 2-methyl-3-nitrophenyl group and at the 5-position with a bromine atom. This arrangement creates a planar indole ring system, as evidenced by X-ray crystallographic studies of analogous compounds, which report maximum deviations of 0.0067 Å from planarity for nitrogen atoms in similar indole derivatives . The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group at the 2-position contributes steric bulk, influencing intermolecular interactions and crystal packing .

Table 1: Key Molecular Properties of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-Indole

PropertyValue
CAS No.89346-29-2
Molecular FormulaC₁₅H₁₁BrN₂O₂
Molecular Weight331.16 g/mol
IUPAC Name5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
SMILESCC1=C(C=CC=C1N+[O-])C2=CNC3=C2C=C(C=C3)Br
Hydrogen Bond Donors1 (indole N-H)
Hydrogen Bond Acceptors4 (nitro O, indole N)

The compound’s electronic configuration, as revealed by its InChIKey (MIVVMVRBIPCZPH-UHFFFAOYSA-N), underscores the interplay between bromine’s polarizability and the nitro group’s electron-deficient nature. These features enhance its reactivity in cross-coupling reactions and its ability to engage in π-π stacking and hydrogen-bonding interactions .

Synthesis and Reaction Pathways

The synthesis of 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole typically involves multi-step protocols to ensure regioselective functionalization. A common approach begins with the Friedel-Crafts acylation of indole derivatives, followed by nitration and bromination steps. For example:

  • Indole Functionalization: Initial substitution at the 3-position using 2-methyl-3-nitrobenzaldehyde under acidic conditions.

  • Bromination: Electrophilic bromination at the 5-position using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.

Precise control of reaction parameters—such as temperature (−10°C for bromination) and stoichiometry—is critical to minimizing byproducts like di-brominated isomers. Recent advances in heterogeneous catalysis, such as palladium oxide-decorated mesoporous silica-graphene oxide composites, have shown promise in improving yields for analogous indole syntheses, though their application to this specific compound remains underexplored .

ActivityTarget/MechanismEfficacy (IC₅₀)
AnticancerTopoisomerase II inhibition2.4 µM
AntimicrobialBacterial cell wall synthesis8.7 µM
Anti-inflammatoryCOX-2 inhibition0.9 µM

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8.7 µM, comparable to first-line antibiotics like ciprofloxacin. Additionally, the compound’s nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cell lines .

Applications in Drug Discovery and Material Science

The compound’s dual functionality—aromatic stacking via the indole core and electrophilic reactivity from the nitro and bromine groups—makes it a versatile intermediate. Key applications include:

  • Pharmaceutical Development: As a precursor to kinase inhibitors and COX-2 antagonists in oncology.

  • Materials Chemistry: Incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), where its planar structure enhances charge transport .

Notably, its bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for high-throughput screening.

Challenges and Limitations

Despite its promise, 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole faces several hurdles:

  • Solubility Issues: LogP values >3.5 limit aqueous solubility, necessitating formulation with co-solvents like DMSO.

  • Synthetic Complexity: Multi-step synthesis results in modest yields (40–60%), driving up production costs.

  • Stability Concerns: Photodegradation of the nitro group under UV light requires storage in amber vials at −20°C .

Future Directions

Ongoing research aims to address these challenges through:

  • Derivatization: Introducing hydrophilic groups (e.g., sulfonates) to improve solubility.

  • Flow Chemistry: Automating synthesis to enhance yield and reproducibility.

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to mitigate stability issues.

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